5-Bromo-2-chloroaniline
Overview
Description
5-Bromo-2-chloroaniline: is an organic compound with the chemical formula C6H5BrClN . It is a derivative of aniline, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is known for its applications in various chemical processes, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroaniline typically involves a multi-step process:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-5-nitroaniline.
Reduction: The nitro group in 2-chloro-5-nitroaniline is reduced to an amine group, yielding 2-chloro-5-aminobenzene.
Bromination: Finally, the 2-chloro-5-aminobenzene is brominated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Common industrial methods include the use of N-bromosuccinimide for bromination and catalytic hydrogenation for the reduction step .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloroaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (bromine and chlorine), the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products:
Electrophilic Aromatic Substitution: Products include various halogenated anilines.
Nucleophilic Substitution: Products include substituted anilines with different functional groups.
Scientific Research Applications
5-Bromo-2-chloroaniline is employed as an important raw material and intermediate in several fields:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Utilized in the development of biochemical assays and as a reagent in biological research.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs with antimicrobial and anticancer properties.
Industry: Used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 2-Bromo-5-chloroaniline
- 4-Bromo-2-chloroaniline
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 5-Bromo-2-chloroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both bromine and chlorine atoms provides unique electronic and steric properties, making it a valuable compound in various chemical processes .
Properties
IUPAC Name |
5-bromo-2-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOLEPGQWYPIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397029 | |
Record name | 5-bromo-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-17-8 | |
Record name | 5-bromo-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-bromoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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